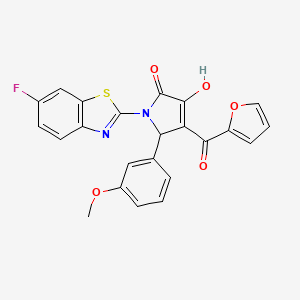

![molecular formula C23H24N4O5 B12159691 methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12159691.png)

methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-3-(4-(2,5-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-5-carboxamido)benzoat ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine einzigartige Struktur auf, die einen Benzoatester, einen Imidazo[4,5-c]pyridin-Kern und eine Dimethoxyphenylgruppe umfasst, was sie zu einem interessanten Forschungsobjekt in der organischen Chemie und verwandten Disziplinen macht.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von Methyl-3-(4-(2,5-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-5-carboxamido)benzoat umfasst typischerweise mehrere Schritte, darunter die Bildung des Imidazo[4,5-c]pyridin-Kerns und die anschließende Funktionalisierung. Gängige Syntheserouten können Folgendes beinhalten:

Bildung des Imidazo[4,5-c]pyridin-Kerns: Dies kann durch Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer wie Pyridinderivate und Amine erreicht werden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der Syntheserouten umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung fortschrittlicher katalytischer Systeme und Durchflussreaktoren umfassen, um die Reaktionsausbeute und Skalierbarkeit zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

Methyl-3-(4-(2,5-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-5-carboxamido)benzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen im Molekül zu modifizieren.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Gängige Reagenzien und Bedingungen

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren für Substitutionsreaktionen (z. B. Palladiumkatalysatoren für die Suzuki-Miyaura-Kupplung ).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu oxidierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden, insbesondere bei der Entwicklung neuer Arzneimittel und Materialien.

Biologie: Ihre einzigartige Struktur kann es ihr ermöglichen, mit biologischen Zielstrukturen zu interagieren, was sie zu einem Kandidaten für die Medikamentenforschung und -entwicklung macht.

Medizin: Die Verbindung kann potenzielle therapeutische Anwendungen haben, insbesondere wenn sie biologische Aktivität gegen bestimmte Zielstrukturen zeigt.

Wirkmechanismus

Der Wirkmechanismus von Methyl-3-(4-(2,5-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-5-carboxamido)benzoat umfasst seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen innerhalb biologischer Systeme. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Rezeptoren oder Enzyme zu binden und deren Aktivität möglicherweise zu modulieren. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen vom jeweiligen biologischen Kontext und der Affinität der Verbindung zu verschiedenen Zielstrukturen ab .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions (e.g., palladium catalysts for Suzuki–Miyaura coupling ).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: The compound may have potential therapeutic applications, particularly if it exhibits biological activity against specific targets.

Wirkmechanismus

The mechanism of action of methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s affinity for different targets .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den ähnlichen Verbindungen gehören andere Imidazo[4,5-c]pyridinderivate und Benzoatester mit verschiedenen funktionellen Gruppen. Beispiele sind:

Einzigartigkeit

Methyl-3-(4-(2,5-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-5-carboxamido)benzoat ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seines Potenzials für vielfältige Anwendungen in verschiedenen Bereichen. Seine Struktur ermöglicht eine breite Palette chemischer Modifikationen, was es zu einer vielseitigen Verbindung für Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C23H24N4O5 |

|---|---|

Molekulargewicht |

436.5 g/mol |

IUPAC-Name |

methyl 3-[[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |

InChI |

InChI=1S/C23H24N4O5/c1-30-16-7-8-19(31-2)17(12-16)21-20-18(24-13-25-20)9-10-27(21)23(29)26-15-6-4-5-14(11-15)22(28)32-3/h4-8,11-13,21H,9-10H2,1-3H3,(H,24,25)(H,26,29) |

InChI-Schlüssel |

GTNVMOMVQFKWSG-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)OC)C2C3=C(CCN2C(=O)NC4=CC=CC(=C4)C(=O)OC)NC=N3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B12159608.png)

![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12159611.png)

![2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B12159612.png)

![(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12159615.png)

![N-{(1Z)-1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methoxybenzamide](/img/structure/B12159627.png)

![2-cyclopropyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12159637.png)

![ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B12159638.png)

![1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-5-carboxamide](/img/structure/B12159643.png)

![(1,3-diphenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12159652.png)

![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B12159665.png)

![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12159666.png)

![methyl 4-methyl-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159676.png)